2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide
Description
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is a chemical compound of significant interest in the fields of organic chemistry and pharmacology. Characterized by its unique fused ring structure, it stands out due to its potential biological activities and complex synthesis. This compound is part of a broader class of compounds known for their utility in drug discovery and development, particularly as potential therapeutic agents.
Properties
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-16-13-17(2)23(18(3)14-16)28-22(31)15-29-24-20-11-7-8-12-21(20)34-25(24)26(32)30(27(29)33)19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGZHTXZDJWIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide typically involves a multi-step process. It begins with the formation of the benzofuro[3,2-d]pyrimidine core. This step usually involves cyclization reactions using precursors such as 2-aminobenzofuran and appropriate aldehydes or ketones. The phenyl group is introduced through Friedel-Crafts alkylation or acylation. The final acetamide derivative is achieved by reacting the intermediate compound with mesityl chloride under amide bond-forming conditions.
Industrial Production Methods: Scaling up the production for industrial purposes would involve optimizing these synthetic routes to ensure high yield and purity. The conditions typically require careful control of temperature, pH, and solvent choice to maintain the integrity of the compound. Often, techniques such as column chromatography and recrystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the mesityl group or the phenyl ring, resulting in the formation of various oxidized derivatives.
Reduction: Reduction can occur at the carbonyl groups, potentially leading to the formation of hydroxyl groups or completely reducing them to alkanes under harsh conditions.
Substitution: The aromatic rings in the compound make it susceptible to electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitutions it might undergo.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various halogens, nitrating mixtures, or sulfonation agents under acidic conditions.
Major Products: Depending on the type of reaction, the major products include hydroxylated derivatives, halogenated compounds, and nitrated analogs.
Scientific Research Applications
In Chemistry: This compound serves as a model for studying the reactivity of fused heterocyclic systems and the effect of substitution on the chemical behavior of these systems.
In Biology:
In Medicine: Early studies suggest it may exhibit biological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties, making it a candidate for further pharmacological exploration.
In Industry: Beyond pharmaceuticals, it could have applications in the synthesis of advanced materials, dyes, or as a catalyst in various organic reactions.
Mechanism of Action
The precise mechanism by which 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific proteins, enzymes, or nucleic acids, modulating their activity or stability. The benzofuro[3,2-d]pyrimidine core is known to interfere with DNA synthesis, protein kinases, and other cellular processes.
Comparison with Similar Compounds
2-(2,4-Dioxo-3-phenyl-3,4-dihydroquinazolin-1(2H)-yl)-N-mesitylacetamide: Shares structural similarities but with a quinazoline core.
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzothiazolo[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide: Contains a benzothiazole ring instead of a benzofuran ring.
2-(2,4-Dioxo-3-phenyl-3,4-dihydrobenzoxazolo[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide: Similar structure with a benzoxazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
